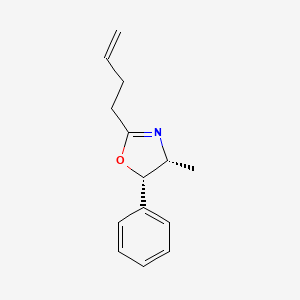
1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- is a chemical compound with the molecular formula C11H11N3O4 and a molecular weight of 249.22 g/mol . This compound is known for its unique structure, which includes a benzazepine core with ethano and dinitro substitutions. It has been studied for various applications in scientific research, particularly in the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- typically involves the reaction of 2,3,4,5-tetrahydro-7,8-dinitro-3-(trifluoroacetyl)-1,5-methano-1H-3-benzazepine with anhydrous sodium carbonate in methanol . The reaction conditions are carefully controlled to achieve a high yield of the desired product. The process involves multiple steps, including the formation of intermediate compounds and their subsequent transformation into the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of large-scale reactors and optimized reaction conditions ensures efficient production. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzazepine derivatives.
Applications De Recherche Scientifique
1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro-: Similar structure but with a methano substitution instead of ethano.
1-Phenyl-2,3,4,5-tetrahydro-1H-benzazepine: Similar core structure but different substitutions.
1,3,4,5-Tetrahydro-2H-1-benzazepine-2-one: Another benzazepine derivative with different functional groups.
Uniqueness
1,5-Ethano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7,8-dinitro- is unique due to its specific ethano and dinitro substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
832089-06-2 |
|---|---|
Formule moléculaire |
C12H13N3O4 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
4,5-dinitro-10-azatricyclo[6.3.2.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C12H13N3O4/c16-14(17)11-3-9-7-1-2-8(6-13-5-7)10(9)4-12(11)15(18)19/h3-4,7-8,13H,1-2,5-6H2 |
Clé InChI |
NMVXMYZQFGDBEA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CNCC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14194790.png)

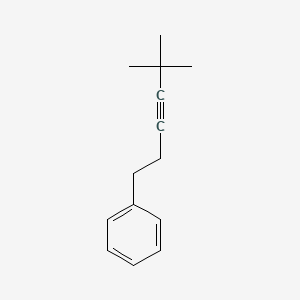
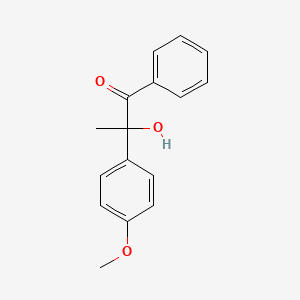
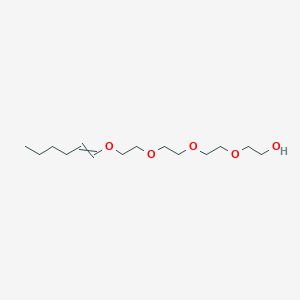

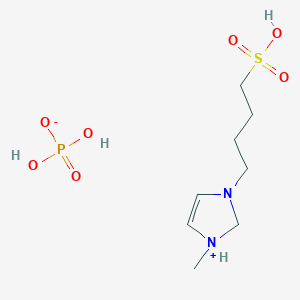
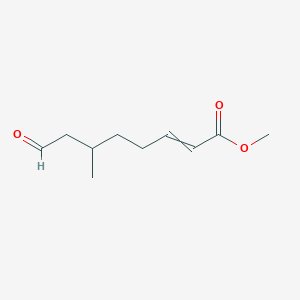
![Benzenesulfonamide, 4-methyl-N-[1-[(phenylthio)methyl]pentyl]-](/img/structure/B14194845.png)
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)

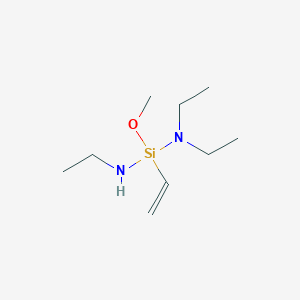
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
